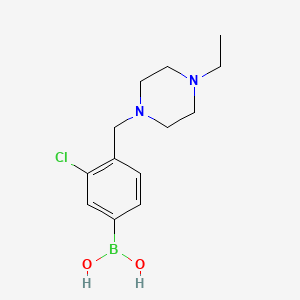
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound that can be purchased from various suppliers . It has a molecular formula of C13H20BClN2O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.57 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Crystal Structure Analysis
- Scientific Field : Crystallography .
- Application Summary : This compound has been used in the study of crystal structures .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques .
- Results : The crystal structure was successfully determined, providing valuable information about the molecular structure and arrangement of the compound .
Synthesis of Antidepressant Molecules
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound is used in the synthesis of antidepressant molecules .
- Methods of Application : The compound is used in metal-catalyzed reactions to synthesize key structural motifs included in antidepressant drugs .
- Results : The synthesis of antidepressant molecules has been successful, contributing to advancements in therapies for depression .
Conjugate Addition Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : The compound is used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Methods of Application : The compound is reacted with ethenesulfonamides in the presence of a catalyst .
- Results : The reaction results in the formation of arylethanesulfonamides .
Preparation of Active Pharmaceutical Ingredients
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound is used in the preparation of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
- Methods of Application : The compound is reacted with other reagents under specific conditions to synthesize the desired pharmaceutical ingredients .
- Results : The synthesis of these pharmaceutical ingredients has been successful, contributing to the production of various medications .
Suzuki-Miyaura Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .
- Methods of Application : The compound is reacted with dibromotrifluoromethylbenzene in the presence of a palladium catalyst .
- Results : The reaction results in the formation of biaryl compounds, which are important structures in organic chemistry .
Cross-Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : The compound is used in cross-coupling reactions with diazoesters or potassium cyanate .
- Methods of Application : The compound is reacted with diazoesters or potassium cyanate in the presence of a catalyst .
- Results : The reaction results in the formation of carbon-nitrogen or carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound is used in the synthesis of biologically active compounds .
- Methods of Application : The compound is reacted with other reagents under specific conditions to synthesize the desired biologically active compounds .
- Results : The synthesis of these biologically active compounds has been successful, contributing to the production of various medications .
Preparation of Boronic Acid Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : The compound is used in the preparation of boronic acid derivatives .
- Methods of Application : The compound is reacted with other reagents under specific conditions to synthesize the desired boronic acid derivatives .
- Results : The synthesis of these boronic acid derivatives has been successful, contributing to advancements in organic chemistry .
Propriétés
IUPAC Name |
[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYBHGCTFMYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163310 | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid | |
CAS RN |
1704074-25-8 | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



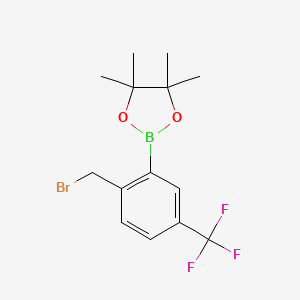
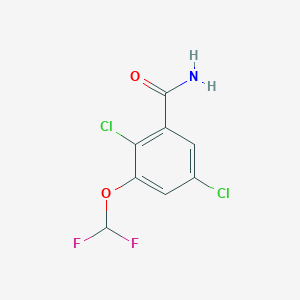
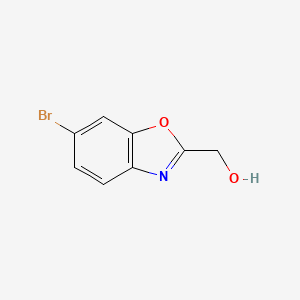

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)


![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
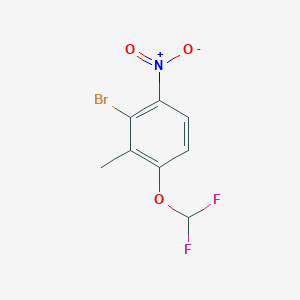
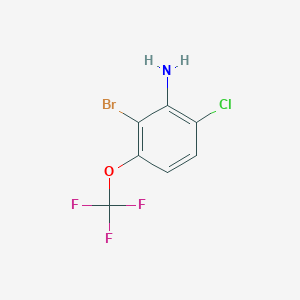

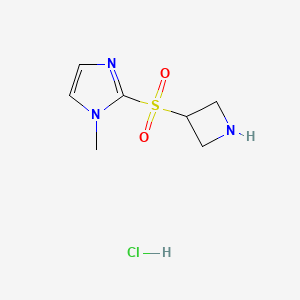
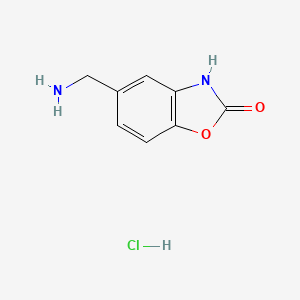
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)